N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
Scientific Research Applications
Design and Synthesis for Therapeutic Targets
Research has explored the design and synthesis of thieno[3,2-d]pyrimidines as potential therapeutic agents, particularly focusing on their role as inhibitors of critical enzymes involved in disease pathways. For example, the classical and nonclassical analogues of certain thieno[3,2-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. These compounds exhibit significant inhibition of human DHFR and the growth of various tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Structural Studies and Molecular Interaction
Structural analyses of thieno[3,2-d]pyrimidin derivatives have contributed to understanding their interaction with biological targets. Crystal structure studies have provided insights into the conformation and potential binding modes of these compounds, which is essential for rational drug design. For instance, the crystal structures of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, offering valuable information on their molecular geometry and interactions (Subasri et al., 2016).
Dual Inhibition Properties for Antitumor Activity
Further studies have investigated thieno[3,2-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating their potent antitumor properties. These compounds have shown to be the most potent dual inhibitors known, indicating their potential for development into antitumor agents (Gangjee et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-ethyl-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-11-23-19(25)18-16(10-12-26-18)21-20(23)27-14-17(24)22(4-2)13-15-8-6-5-7-9-15/h5-10,12H,3-4,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLKHYOEGRUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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